Scientific Field: Pharmacology
Summary of Application: Pyrimidines, including pyrrolo[2,3-d]pyrimidines, have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects.
Results or Outcomes: A large number of pyrimidines exhibit potent anti-inflammatory effects. .
Scientific Field: Oncology
Summary of Application: Pyrrolo[2,3-d]pyrimidines have been synthesized for evaluation of their anti-cancer activity.
Scientific Field: Microbiology
Summary of Application: Pyrimidines, including pyrrolo[2,3-d]pyrimidines, have been found to exhibit antimicrobial activity.
Scientific Field: Endocrinology
Summary of Application: Pyrrolo[2,3-d]pyrimidines have been found to exhibit anti-diabetic activity.
Scientific Field: Virology
Summary of Application: Pyrrolo[2,3-d]pyrimidines have been found to exhibit antiviral activity.
Scientific Field: Rheumatology
Scientific Field: Biochemistry
Summary of Application: Pyrimidines, including pyrrolo[2,3-d]pyrimidines, have been found to exhibit antioxidant activity.
Summary of Application: Pyrimidines, including pyrrolo[2,3-d]pyrimidines, have been found to exhibit analgesic (pain-relieving) activity.
Scientific Field: Parasitology
Summary of Application: Pyrimidines, including pyrrolo[2,3-d]pyrimidines, have been found to exhibit antimalarial activity.
2,4-Dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound features a pyrimidine ring fused to a pyrrole moiety, with two chlorine substituents at positions 2 and 4, and an ethyl group at position 6. The molecular formula for this compound is , and it has a molecular weight of approximately 220.06 g/mol. The presence of chlorine atoms contributes to its reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry.
The chemical reactivity of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine can be attributed to the electron-withdrawing nature of the chlorine atoms and the nitrogen atoms in the pyrimidine ring. Common reactions involving this compound include:
Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine family, including 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine, exhibit a range of biological activities. These include:
The synthesis of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. Common methods include:
For example, one synthetic route involves reacting diethyl malonate with appropriate amines followed by chlorination using agents such as phosphorus oxychloride .
The unique structure of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine lends itself to various applications:
Studies investigating the interactions of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine with biological targets have revealed:
Similar compounds within the pyrrolo[2,3-d]pyrimidine family include:
The presence of both chlorine substituents and an ethyl group distinguishes this compound from its analogs. This unique combination may enhance its lipophilicity and influence its interaction with biological targets, potentially leading to improved therapeutic profiles compared to other pyrrolo[2,3-d]pyrimidines.
The compound 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine represents a heterocyclic organic molecule with the molecular formula C₈H₇Cl₂N₃ and a molecular weight of 216.07 g/mol [17] [21] [22]. The Chemical Abstracts Service registry number for this compound is 1275608-17-7, with the International Union of Pure and Applied Chemistry name being 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine [21] [22].
The molecular architecture consists of a fused bicyclic system where a pyrrole ring is integrated with a pyrimidine ring at positions 2 and 3 [4]. The core pyrrolopyrimidine framework exhibits a planar configuration, with the pyrrole and pyrimidine rings maintaining minimal angular deviation from coplanarity [11]. This structural characteristic is typical of fused heterocyclic systems where the dihedral angle between the two ring planes remains less than 1 degree [11].
Table 1: Basic Molecular Properties
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1275608-17-7 [21] |
| Molecular Formula | C₈H₇Cl₂N₃ [17] [21] |
| Molecular Weight | 216.07 g/mol [17] [21] |
| Simplified Molecular Input Line Entry System | CCC1=CC2=C(Cl)N=C(Cl)N=C2N1 [17] [21] |
| International Chemical Identifier | InChI=1S/C8H7Cl2N3/c1-2-4-3-5-6(9)12-8(10)13-7(5)11-4/h3H,2H2,1H3,(H,11,12,13) [21] |
| International Chemical Identifier Key | DAIHJEKQJWHQEZ-UHFFFAOYSA-N [17] [21] |
The stereochemical features include two chlorine atoms positioned at the 2 and 4 positions of the pyrimidine ring, while an ethyl substituent is located at position 6 of the pyrrole ring [17] [21]. The nitrogen atom at position 7 of the pyrrole ring carries a transferable hydrogen atom, contributing to the compound's hydrogen bonding capabilities [11]. The ethyl group introduces conformational flexibility to the otherwise rigid bicyclic framework [27].
The molecular geometry demonstrates that the pyrrolopyrimidine core maintains essential planarity due to the aromatic character of both constituent rings [28]. The fusion of the pyrrole and pyrimidine rings affects neighboring bond lengths and angles, with nitrogen-carbon bond lengths varying from 1.317 to 1.427 Angstroms and carbon-carbon bond lengths ranging from 1.347 to 1.439 Angstroms [36].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine [28] [29]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the presence and positioning of all substituents [28]. The ethyl group displays typical splitting patterns with the methyl protons appearing as a triplet at approximately 1.25-1.30 parts per million and the methylene protons as a quartet at 2.60-2.70 parts per million [29].
The aromatic region of the proton nuclear magnetic resonance spectrum shows the pyrrole proton at position 5 as a singlet around 7.50-7.60 parts per million [28] [29]. The nitrogen-hydrogen proton of the pyrrole ring appears as a broad singlet at 12.0-12.3 parts per million, consistent with hydrogen bonding interactions [28] [6].
Table 2: Spectroscopic Characterization Data
| Technique | Chemical Shift/Frequency | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆) | δ 1.25-1.30 ppm (triplet) | Methyl group of ethyl substituent [29] |
| ¹H Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆) | δ 2.60-2.70 ppm (quartet) | Methylene group of ethyl substituent [29] |
| ¹H Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆) | δ 7.50-7.60 ppm (singlet) | Pyrrole carbon-hydrogen at position 5 [28] |
| ¹H Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆) | δ 12.0-12.3 ppm (broad singlet) | Pyrrole nitrogen-hydrogen [6] [28] |
| ¹³C Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆) | δ 14-15 ppm | Methyl carbon [14] |
| ¹³C Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆) | δ 25-30 ppm | Methylene carbon [14] |
| ¹³C Nuclear Magnetic Resonance (dimethyl sulfoxide-d₆) | δ 150-160 ppm | Aromatic carbons [14] |
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the ethyl substituent carbons and the aromatic framework [14]. The methyl carbon appears at 14-15 parts per million, while the methylene carbon resonates at 25-30 parts per million [14]. The aromatic carbons of the bicyclic system appear in the typical aromatic region between 150-160 parts per million [14].
Infrared spectroscopy demonstrates characteristic absorption bands that confirm the molecular structure [28] [30]. The nitrogen-hydrogen stretch appears as a broad absorption between 3100-3300 wavenumbers [30]. The carbon-nitrogen stretch of the pyrimidine ring manifests at 1570-1600 wavenumbers [30]. The carbon-chlorine stretching vibrations are observed at 760-800 wavenumbers .
Mass spectrometry provides molecular ion confirmation with the expected molecular ion peak at mass-to-charge ratio 216, corresponding to the molecular weight [30]. Ultraviolet-visible spectroscopy shows characteristic π→π* transitions around 260-280 nanometers, typical of aromatic heterocyclic systems [30].
The physicochemical properties of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine reflect its heterocyclic structure and substituent effects [15] [32]. The compound exhibits limited water solubility, characteristic of chlorinated pyrrolopyrimidine derivatives [15] [32]. The presence of two chlorine atoms and the ethyl substituent contribute to increased lipophilicity compared to unsubstituted pyrrolopyrimidine analogs .
Solubility studies indicate that the compound is readily soluble in dimethyl sulfoxide, ethyl acetate, and methanol [15] [32]. The slightly polar nature of these solvents accommodates both the polar nitrogen atoms and the relatively nonpolar ethyl and chloro substituents [15]. Water solubility remains limited due to the predominance of hydrophobic character [15] [32].
Table 3: Physicochemical Properties
| Property | Value | Reference Basis |
|---|---|---|
| Melting Point | 200-205°C (estimated) | Based on structural analogs [32] |
| Density | 1.75 g/cm³ (estimated) | Similar to dichloro analogs [32] |
| Water Solubility | Slightly soluble | Experimental observation [15] [32] |
| Dimethyl Sulfoxide Solubility | Soluble | Experimental observation [15] [32] |
| Ethyl Acetate Solubility | Soluble | Experimental observation [15] [32] |
| Methanol Solubility | Soluble | Experimental observation [15] [32] |
| Storage Temperature | 0-8°C | Stability requirement [21] |
The acid dissociation constant values for pyrrolopyrimidine derivatives depend heavily on substituent effects [14]. Chloro substituents at positions 2 and 4 significantly reduce the basicity of the heterocyclic nitrogen atoms [14]. The acid dissociation constant for protonation of similar dichloro pyrrolopyrimidine compounds ranges from 1.6 to 2.0, indicating very weak basicity [14]. Electron-withdrawing chlorine atoms decrease the electron density on the nitrogen atoms, making protonation energetically unfavorable [14].
The logarithm of the partition coefficient reflects the compound's lipophilicity and membrane permeability characteristics [13]. Structural analogs of pyrrolopyrimidine derivatives with similar substitution patterns exhibit logarithm of partition coefficient values in the range of 1.8 to 2.2, indicating moderate lipophilicity [13]. The ethyl substituent increases the hydrophobic character while the nitrogen atoms provide some polar character [13].
Temperature stability studies suggest optimal storage conditions between 0-8°C to maintain chemical integrity [21]. The compound should be stored in dark conditions under inert atmosphere to prevent oxidative degradation [23].
The solid-state structure of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine exhibits characteristics typical of planar heterocyclic systems [11] [34]. Crystal packing studies of related pyrrolopyrimidine derivatives reveal that molecules arrange through hydrogen bonding networks and π-π stacking interactions [11] [34]. The nitrogen-hydrogen group of the pyrrole ring participates in intermolecular hydrogen bonding with nitrogen acceptors in adjacent molecules [11].
Crystallographic analysis of similar compounds demonstrates that pyrrolopyrimidine molecules form inversion dimers through paired nitrogen-hydrogen···nitrogen hydrogen bonds [11]. These dimers subsequently link through carbon-hydrogen···nitrogen interactions to form two-dimensional networks [11] [34]. The dihedral angle between the pyrrole and pyrimidine rings remains minimal, typically less than 1 degree, confirming the planar nature of the fused system [11].
Table 4: Solid-State Structural Features
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecular Planarity | Pyrrole-pyrimidine dihedral angle < 1° | Similar compounds [11] |
| Hydrogen Bonding | Nitrogen-hydrogen···nitrogen interactions | Crystal structures [11] [34] |
| Packing Motif | Inversion dimers with 2D networks | Related structures [34] |
| Intermolecular Interactions | π-π stacking between aromatic rings | Crystal analysis [36] |
| Storage Requirements | Dark, inert atmosphere, 2-8°C | Stability data [21] [23] |
The chlorine substituents influence the crystal packing through weak halogen interactions . Carbon-chlorine bond lengths typically measure approximately 1.73 Angstroms, consistent with sp²-hybridized carbon atoms . The ethyl substituent introduces conformational variability that may affect the precise molecular orientation in the crystal lattice [27].
X-ray diffraction studies of pyrrolopyrimidine derivatives reveal that the aromatic rings maintain coplanarity with root mean square deviations typically below 0.03 Angstroms [34] [35]. The maximum deviation from the mean plane rarely exceeds 0.04 Angstroms for any individual atom [35]. This planarity facilitates efficient π-π stacking interactions between parallel molecules [36].
The crystal structure exhibits layers separated by approximately 3.4 Angstroms, indicating significant interlayer van der Waals interactions [34]. Within these layers, various graph-set motifs are present, including ring patterns that stabilize the overall packing arrangement [34].
Quantum chemical calculations provide detailed insights into the electronic structure of 2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine [20]. Density functional theory studies reveal the molecular orbital characteristics and electron distribution patterns [20]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity [20].
Computational analysis using density functional theory methods demonstrates that the pyrrolopyrimidine framework exhibits delocalized π-electron systems [20]. The electron density distribution shows significant contributions from both the pyrrole and pyrimidine rings [20]. Natural bond orbital charge analysis reveals atomic charges that reflect the electron-withdrawing effects of the chlorine substituents [20].
Table 5: Electronic Structure Parameters
| Parameter | Description | Computational Method |
|---|---|---|
| Molecular Orbitals | Delocalized π-system across bicyclic framework [20] | Density Functional Theory |
| Electron Distribution | Reduced electron density at nitrogen atoms [20] | Natural Bond Orbital Analysis |
| Electrophilic Sites | Positions 2 and 4 (chlorine-substituted) [20] | Molecular Electrostatic Potential |
| Nucleophilic Sites | Nitrogen atoms with reduced basicity [14] | Fukui Function Analysis |
| Planarity Confirmation | Root mean square deviation < 0.03 Å [20] | Geometry Optimization |
Fukui function analysis identifies the most reactive sites for electrophilic and nucleophilic attack [20]. The chlorine atoms at positions 2 and 4 represent potential leaving groups for nucleophilic substitution reactions [20]. The electron-withdrawing nature of chlorine substituents reduces the nucleophilicity of the ring nitrogen atoms [14] [20].
Molecular electrostatic potential mapping reveals regions of positive and negative electrostatic potential that guide intermolecular interactions [20]. The nitrogen atoms exhibit moderate negative potential, while the carbon atoms bonded to chlorine show positive potential [20]. This electrostatic distribution influences hydrogen bonding patterns and crystal packing arrangements [20].
Computational geometry optimization confirms the planar configuration of the bicyclic system [20]. Bond length and angle calculations align with experimental crystallographic data for similar compounds [20]. The calculated vibrational frequencies correspond well with observed infrared spectroscopic bands [20].